molecular formula C20H24BNO2 B1528058 4-(Benzyl)iminomethylphenylboronic acid pinacol ester CAS No. 2097555-05-8

4-(Benzyl)iminomethylphenylboronic acid pinacol ester

Cat. No.: B1528058
CAS No.: 2097555-05-8
M. Wt: 321.2 g/mol
InChI Key: IOTMQCIVEHNGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyl)iminomethylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly known for its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .

Mechanism of Action

Target of Action

The primary target of 4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound is transferred from boron to palladium . This reaction is facilitated by the unique reactivity and low toxicity of the compound .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound plays a crucial role, affects the carbon-carbon bond formation pathway in organic synthesis . The downstream effects include the formation of new organic compounds with diverse structures and properties.

Pharmacokinetics

It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . This could impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds . This is a crucial step in many organic synthesis processes, including the production of pharmaceuticals and other complex organic compounds.

Action Environment

The action of 4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester is influenced by environmental factors such as pH. The rate of its hydrolysis reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.

Biochemical Analysis

Biochemical Properties

4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes such as palladium complexes, which facilitate the transmetalation process in Suzuki-Miyaura coupling reactions . This interaction is crucial for the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. Additionally, this compound can interact with proteins and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles .

Cellular Effects

The effects of 4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester on various types of cells and cellular processes are not extensively documented. Its ability to form covalent bonds with biomolecules suggests that it could influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the reversible covalent bonding with diols could potentially interfere with glycoprotein functions and other cellular processes involving diol-containing molecules .

Molecular Mechanism

At the molecular level, 4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester exerts its effects through the formation of covalent bonds with biomolecules. The boronic acid moiety can form reversible covalent bonds with diols, which are present in many biomolecules, including sugars and glycoproteins . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound’s role in Suzuki-Miyaura coupling reactions involves the transmetalation process, where the boronic acid transfers an organic group to a palladium complex, facilitating the formation of new carbon-carbon bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester are important factors to consider. This compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as pH and temperature . Over time, the compound may undergo hydrolysis, particularly in aqueous environments, leading to the formation of phenylboronic acid and pinacol . Long-term effects on cellular function have not been extensively studied, but the compound’s stability suggests that it could have sustained effects in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester at different dosages in animal models have not been well-documented. As with many chemical compounds, it is likely that there are threshold effects, where low doses may have minimal impact, while higher doses could lead to toxic or adverse effects

Metabolic Pathways

4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester is involved in metabolic pathways related to its role in Suzuki-Miyaura coupling reactions. The compound interacts with palladium complexes, facilitating the transmetalation process and the formation of new carbon-carbon bonds . Additionally, the boronic acid moiety can be metabolized through hydrolysis, leading to the formation of phenylboronic acid and pinacol . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated transport, depending on its concentration and the presence of specific transporters . Once inside the cell, the compound can interact with various biomolecules, leading to its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of 4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester is determined by its interactions with biomolecules and its chemical properties. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the boronic acid moiety can form covalent bonds with diols, which are present in many subcellular structures, leading to its accumulation in those areas. This localization can influence the compound’s activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyl)iminomethylphenylboronic acid pinacol ester typically involves the reaction of 4-(Benzyl)iminomethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions is common to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Benzyl)iminomethylphenylboronic acid pinacol ester is extensively used in scientific research due to its versatility:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyl)iminomethylphenylboronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and selectivity in cross-coupling reactions. Its ability to form stable intermediates and high-yield products makes it a preferred choice in many synthetic applications .

Properties

IUPAC Name

N-benzyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO2/c1-19(2)20(3,4)24-21(23-19)18-12-10-17(11-13-18)15-22-14-16-8-6-5-7-9-16/h5-13,15H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTMQCIVEHNGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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